molecular formula C13H9N3O4S B254988 2-cyano-N-{3-nitrophenyl}benzenesulfonamide

2-cyano-N-{3-nitrophenyl}benzenesulfonamide

Cat. No. B254988
M. Wt: 303.3 g/mol
InChI Key: FQCDEMSAPFDDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-{3-nitrophenyl}benzenesulfonamide, also known as N-(3-nitrophenyl)-2-(phenylsulfonyl)acrylamide, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells.

Mechanism of Action

The mechanism of action of 2-cyano-2-cyano-N-{3-nitrophenyl}benzenesulfonamide{3-nitrophenyl}benzenesulfonamide involves the binding of the compound to the active site of CA IX, thereby inhibiting its enzymatic activity. This results in a decrease in the pH regulation capacity of cancer cells, leading to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
2-cyano-2-cyano-N-{3-nitrophenyl}benzenesulfonamide{3-nitrophenyl}benzenesulfonamide has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces tumor cell migration and invasion. In vivo studies have also shown that the compound reduces tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyano-2-cyano-N-{3-nitrophenyl}benzenesulfonamide{3-nitrophenyl}benzenesulfonamide in lab experiments include its potency and selectivity as a CA IX inhibitor, its ability to induce apoptosis and reduce tumor growth, and its potential for use in cancer therapy. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 2-cyano-2-cyano-N-{3-nitrophenyl}benzenesulfonamide{3-nitrophenyl}benzenesulfonamide. One direction is to investigate the safety and efficacy of the compound in human clinical trials. Another direction is to explore the potential use of the compound in combination with other cancer therapies to enhance its effectiveness. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's effects on cancer cells and to identify potential biomarkers for patient selection.

Synthesis Methods

The synthesis of 2-cyano-2-cyano-N-{3-nitrophenyl}benzenesulfonamide{3-nitrophenyl}benzenesulfonamide involves the reaction between 3-nitroaniline and 2-chlorobenzenesulfonyl chloride in the presence of triethylamine and acetonitrile. The resulting product is then treated with potassium carbonate and acryloyl chloride to obtain the final compound. This synthesis method has been optimized to yield a high purity and high yield of the compound.

Scientific Research Applications

2-cyano-2-cyano-N-{3-nitrophenyl}benzenesulfonamide{3-nitrophenyl}benzenesulfonamide has been extensively studied for its potential use in cancer therapy. CA IX is a transmembrane enzyme that is highly expressed in hypoxic tumors and plays a crucial role in the regulation of pH in cancer cells. Inhibition of CA IX has been shown to reduce tumor growth and metastasis in animal models. 2-cyano-2-cyano-N-{3-nitrophenyl}benzenesulfonamide{3-nitrophenyl}benzenesulfonamide has been found to be a potent and selective inhibitor of CA IX, making it a promising candidate for cancer therapy.

properties

Product Name

2-cyano-N-{3-nitrophenyl}benzenesulfonamide

Molecular Formula

C13H9N3O4S

Molecular Weight

303.3 g/mol

IUPAC Name

2-cyano-N-(3-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C13H9N3O4S/c14-9-10-4-1-2-7-13(10)21(19,20)15-11-5-3-6-12(8-11)16(17)18/h1-8,15H

InChI Key

FQCDEMSAPFDDKJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C#N)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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